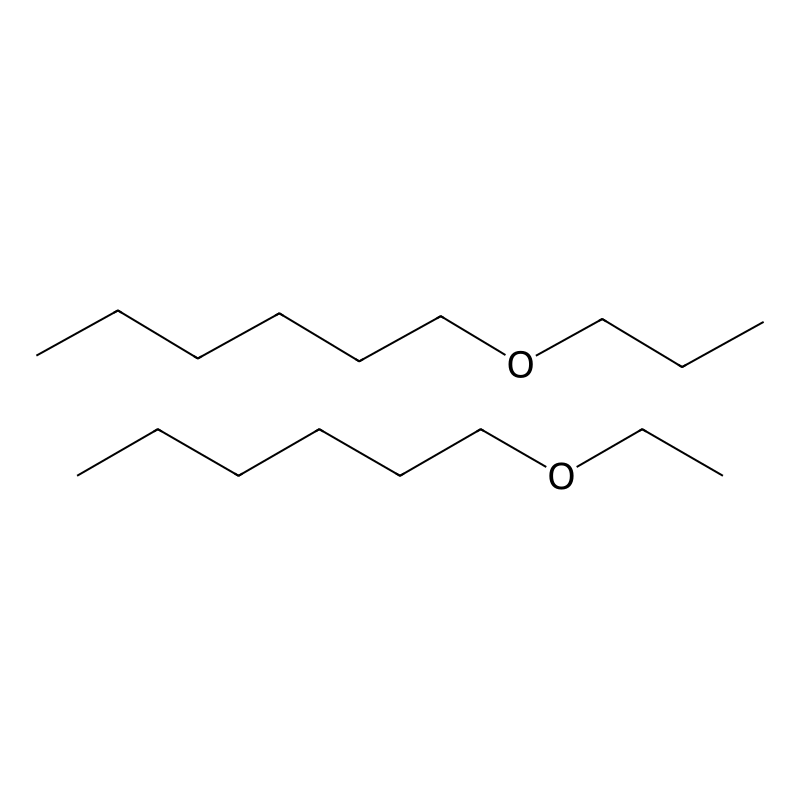1-Ethoxyhexane;1-propoxyhexane

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
1-Ethoxyhexane;1-propoxyhexane is a chemical compound classified as a non-ionic surfactant, formed through the reaction of alcohols containing six to twelve carbon atoms with ethylene oxide and propylene oxide. Its chemical structure consists of two ether functional groups, making it an important compound in various industrial applications due to its excellent emulsifying, wetting, and dispersing properties. The molecular formula for 1-ethoxyhexane is and for 1-propoxyhexane is , with respective molecular weights of approximately 130.23 g/mol and 144.25 g/mol .
- Oxidation: These compounds can be oxidized to form aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
- Reduction: They can also undergo reduction to yield simpler alcohols, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
- Substitution: The ethoxylated or propoxylated groups can be replaced by other functional groups under acidic or basic conditions, allowing for further chemical modifications.
The synthesis of 1-ethoxyhexane;1-propoxyhexane involves several key steps:
- Initiation: An alcohol initiator is catalyzed.
- Propoxylation: Propylene oxide is added to the alcohol under controlled conditions.
- Ethoxylation: Ethylene oxide is subsequently added to the propoxylated alcohol.
- Neutralization: The resulting alkoxylate is neutralized with acid.
Industrial production typically employs specialized reactors that manage the highly exothermic nature of these reactions, requiring careful temperature and pressure control to prevent thermal runaway. Potassium hydroxide is commonly used as a catalyst during the synthesis process .
1-Ethoxyhexane;1-propoxyhexane finds applications across various industries, including:
- Surfactants: Used in detergents and cleaning products due to their emulsifying properties.
- Cosmetics: Incorporated into formulations for skin care and hair care products.
- Agriculture: Utilized as adjuvants in pesticide formulations to enhance effectiveness.
- Industrial Processes: Employed in processes requiring wetting and dispersing agents.
These applications leverage the compound's ability to lower surface tension and improve the solubility of other substances .
Several compounds share structural similarities with 1-ethoxyhexane;1-propoxyhexane, including:
| Compound Name | Molecular Formula | Molecular Weight | Key Characteristics |
|---|---|---|---|
| 1-Octanol | C8H18O | 130.23 g/mol | A fatty alcohol used in flavoring and fragrances. |
| 1-Decanol | C10H22O | 158.25 g/mol | Commonly used as a surfactant and emulsifier. |
| 2-Ethylhexanol | C8H18O | 130.23 g/mol | Used in the production of plasticizers and solvents. |
Uniqueness of 1-Ethoxyhexane;1-Propoxyhexane
What sets 1-ethoxyhexane;1-propoxyhexane apart from these similar compounds is its dual ether functionality derived from both ethylene oxide and propylene oxide, which enhances its surfactant properties compared to single-chain alcohols like 1-octanol or 1-decanol. This unique structure allows for greater versatility in applications requiring effective emulsification and dispersion capabilities .
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 127 of 168 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 41 of 168 companies with hazard statement code(s):;
H302 (68.29%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (48.78%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (78.05%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (21.95%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H400 (48.78%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H411 (48.78%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms



Corrosive;Irritant;Environmental Hazard
Other CAS
Use Classification
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
General Manufacturing Information
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).








